[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly is an organic compound known for its unique chemical structure and properties. It is a white solid at room temperature and exhibits solubility in various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly typically involves the reaction of ethyl carbamate with 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of sulfonamide pathways .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N- [4-chloro-2-fluoro-5- [ [ [ [methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester
- Carbamic acid, [2-[4-(aminosulfonyl)phenyl]ethyl]-, ethyl
Uniqueness
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications, setting it apart from other similar compounds .
Properties
CAS No. |
120164-92-3 |
---|---|
Molecular Formula |
C20H24N4O4S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-22-20(25)28-17-12(3)11(2)16-18(13(17)4)29-19(24-16)23-10-14-6-8-15(9-7-14)30(21,26)27/h6-9H,5,10H2,1-4H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI Key |
WIMLRLOJLQFQEO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Canonical SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Synonyms |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.